N-(4-chlorophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a cycloheptylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Cycloheptylamino Group: This step involves the reaction of cycloheptylamine with an appropriate electrophilic intermediate.
Final Assembly: The final step involves the coupling of the thiazole derivative with the chlorophenyl and cycloheptylamino groups under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various types of chemical reactions:
Oxidation: The thiazole ring and the amino group can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring and amino group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving thiazole derivatives.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity, while the cycloheptylamino group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- N-(4-chlorophenyl)-2-((4-(2-(cyclooctylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Uniqueness
N-(4-chlorophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cycloheptylamino group, in particular, provides a unique steric and electronic environment that can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S2/c21-14-7-9-16(10-8-14)23-19(26)13-28-20-24-17(12-27-20)11-18(25)22-15-5-3-1-2-4-6-15/h7-10,12,15H,1-6,11,13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSHGXKSVPSAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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